Etofenamate Palmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

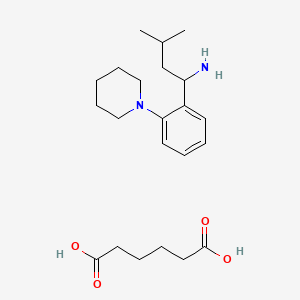

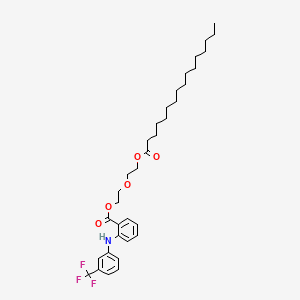

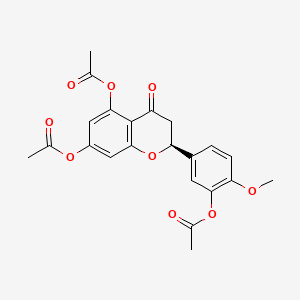

Etofenamate Palmitate is a derivative of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of joint and muscular pain. Etofenamate is known for its ability to penetrate the skin and concentrate in inflamed tissues, where it exerts anti-inflammatory and analgesic effects. This compound is a fatty acid ester of etofenamate, which enhances its lipophilicity and potentially its therapeutic efficacy.

Mécanisme D'action

Target of Action

Etofenamate Palmitate, a derivative of Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

As a COX inhibitor, this compound works by blocking the action of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain, providing relief in conditions such as arthropathies, myalgias, bursitis, tenosynovitis, fibrositis, and neuralgias .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. This leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

Studies on etofenamate suggest that its bioavailability is low when administered topically . The maximal plasma concentrations after topical administration of these drugs are well below the IC50 values for COX-1 and COX-2, explaining the absence of dose-dependent toxicities .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain in musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (gel, cream, or lotion) and the specific condition being treated can impact its effectiveness . .

Analyse Biochimique

Biochemical Properties

Etofenamate Palmitate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, influencing their function and activity. For instance, it has been found to interact with enzymes like carnitine palmitoyltransferase 1a (CPT1a) and lysine acetyltransferase 2a (KAT2a), which are involved in the metabolism of palmitate .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It is utilized by cancer cells via CPT1a and KAT2a to acetylate nuclear factor-κB .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of etofenamate involves the esterification of 2-(2-hydroxyethoxy)ethyl 2-[(3-trifluoromethyl)phenyl]amino]benzoate with palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of etofenamate palmitate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Etofenamate Palmitate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield etofenamate and palmitic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

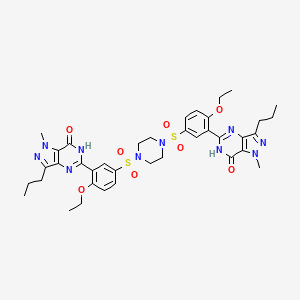

Hydrolysis: Etofenamate and palmitic acid.

Oxidation: Hydroxylated derivatives of etofenamate.

Reduction: Alcohol derivatives of etofenamate.

Applications De Recherche Scientifique

Etofenamate Palmitate has several scientific research applications, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.

Medicine: Explored for its potential use in topical formulations for the treatment of musculoskeletal disorders.

Industry: Utilized in the development of new drug delivery systems and formulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indomethacin: Another NSAID used for similar indications but with different chemical structure and pharmacokinetics.

Diclofenac: A widely used NSAID with similar anti-inflammatory properties but different side effect profile.

Ketoprofen: An NSAID with comparable efficacy but different molecular targets and pathways.

Uniqueness

Etofenamate Palmitate is unique due to its enhanced lipophilicity, which allows for better skin penetration and localized action. This property makes it particularly effective for topical applications, reducing systemic exposure and associated side effects.

Propriétés

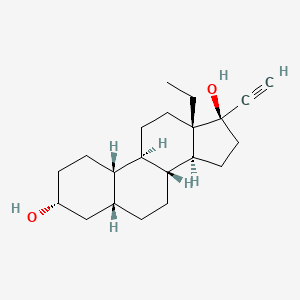

IUPAC Name |

2-(2-hexadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWHBJZGLYSWGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)